molecular formula C20H18O4 B108176 5,7-Dihydroxy-8-prenylflavone CAS No. 34125-75-2

5,7-Dihydroxy-8-prenylflavone

Cat. No. B108176
CAS RN: 34125-75-2
M. Wt: 322.4 g/mol
InChI Key: WVBTWALEDCJRKA-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-8-prenylflavone is a type of prenylated flavonoid . Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability .


Synthesis Analysis

The synthesis of 5,7-Dihydroxy-8-prenylflavone has been reported in the literature . The synthesis involves a multi-step process, starting with phloroacetophenone . The key starting materials of this synthesis were compounds 5 and 6 which on condensation gave 7. The cyclization followed by demethoxymethylation afforded compound 9 .


Molecular Structure Analysis

The molecular structure of 5,7-Dihydroxy-8-prenylflavone includes a flavonoid nucleus with a prenyl group attached . The prenyl group can undergo further modifications, such as oxidation, cyclization, and hydroxylation, enriching the structural and biological diversity of prenylated flavonoids .


Chemical Reactions Analysis

Prenylated flavonoids, including 5,7-Dihydroxy-8-prenylflavone, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . Therefore, prenylated flavonoids show more potential to interact with diverse cellular targets .

Scientific Research Applications

Anti-Cancer Properties

5,7-Dihydroxy-8-prenylflavone, a type of prenylflavone, has been shown to exhibit significant anti-cancer properties. For instance, prenylflavones derived from Broussonetia papyrifera were found to inhibit the growth of breast cancer cells both in vitro and in vivo. These compounds demonstrated potent anti-proliferation effects and down-regulated estrogen receptor-α, indicating their potential in breast cancer treatment (Guo et al., 2013).

Estrogen-Like Activities

Some prenylflavonoids, including variants of 5,7-Dihydroxy-8-prenylflavone, have been synthesized and recognized for their estrogen-like activities. These compounds stimulated the proliferation of estrogen-dependent breast cancer cells in a dose-dependent manner, suggesting their potential use in hormonal therapies (Dong et al., 2007).

Antihyperglycemic Activity

Compounds structurally similar to 5,7-Dihydroxy-8-prenylflavone have been isolated from Eysenhardtia platycarpa, showing significant antihyperglycemic activity in diabetic rats. This indicates potential applications in diabetes management (Narváez-Mastache et al., 2006).

Inhibition of Lipoxygenase

A study revealed that certain prenylflavones, likely related to 5,7-Dihydroxy-8-prenylflavone, inhibit arachidonate 5-lipoxygenase, an enzyme involved in inflammation and allergic responses. This suggests their potential application in treating inflammatory and allergic conditions (Reddy et al., 1991).

Antioxidant and Free Radical Scavenging

Studies on Morus alba extracts, containing compounds similar to 5,7-Dihydroxy-8-prenylflavone, demonstrated potent free radical scavenging and antioxidant activities. This highlights their potential use as natural antioxidants in various applications (Oh et al., 2002).

Cosmetic Applications

Flavonoids including 5,7-Dihydroxy-8-prenylflavone have been studied for their applications in cosmetics, particularly in preventing coloration when mixed with metal oxides. This suggests their role in enhancing the stability and aesthetic qualities of cosmetic products (황윤균 et al., 2017).

Autophagy Induction in Cancer Cells

Prenylflavones like 5,7-Dihydroxy-8-prenylflavone have been observed to induce autophagy in hormone-sensitive breast cancer cells. This opens up avenues for their use in cancer therapies targeting autophagic pathways (Brunelli et al., 2009).

Future Directions

The future directions for the study of 5,7-Dihydroxy-8-prenylflavone and other prenylated flavonoids include further exploration of their medicinal value . In recent years, many compounds with significant activity have been discovered with the continuous excavation of the medicinal value of prenylated flavonoids, and have attracted the extensive attention of pharmacologists .

properties

IUPAC Name

5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBTWALEDCJRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-8-prenylflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NL Zhang, YH Zhu, RM Huang, MQ Fu… - … für Naturforschung B, 2012 - degruyter.com
Two new stilbenoids cajanotone and cajanamide A (1-2), together with another six known ones (3- 8) and four known dihydroflavones (9-12), have been isolated from the leaves of …
Number of citations: 25 www.degruyter.com
AS Alamri, H Saleem, I Pervaiz, U Khurshid, J Butt… - Food Bioscience, 2023 - Elsevier
Background Erythrina suberosa (E. suberosa) Roxb. also known as corky coral tree is used as a folklore medicine to treat ulcers and piles. This study explored the phytochemical …
Number of citations: 1 www.sciencedirect.com
SM Guchu - 2007 - 34.250.91.188
The fodder legumes Desmodium uncinatum and D. intortum suppress the growth of Striga hermonthica (witch-weed) via an allelopathic mechanism that involves Striga germination …
Number of citations: 1 34.250.91.188
NM Lima, GS Lima, GF Dos Santos, G Preet, LIL Maciel… - Metabolites, 2023 - mdpi.com
Employing a combination of liquid chromatography electrospray ionization and paper spray ionization high-resolution tandem mass spectrometry, extracts from cupuassu (Theobroma …
Number of citations: 1 www.mdpi.com
Z Guo, P Zhu, X He, T Yan… - Journal of Separation …, 2021 - Wiley Online Library
A valid and reliable method based on ultra‐high‐performance liquid chromatography coupled with quadrupole time‐of‐flight mass spectrometry using electrospray ionization was …
G Ilhan, MA Yilmaz, S Anwar, H Saleem, S Anwar… - 2022 - researchgate.net
Plants are genetically very diverse and vital to human existence, shelter, food, and medicine. Among plants, the study of medicinal plants has gained worldwide attention in recent years. …
Number of citations: 0 www.researchgate.net
K Mabadahanye - 2020 - search.proquest.com
Antimicrobial resistance is a global threat to public health, which has been worsened globally by the overuse of antibiotics. The overprescribing of antibiotics has become a problem in …
Number of citations: 1 search.proquest.com
王志强 - 2007 - 浙江大学
Number of citations: 1

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